7-フルオロ-5-メチル-1H-インドール-2,3-ジオン

説明

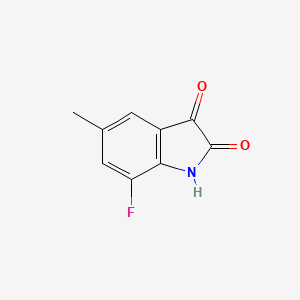

7-fluoro-5-methyl-1H-Indole-2,3-dione is a useful research compound. Its molecular formula is C9H6FNO2 and its molecular weight is 179.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality 7-fluoro-5-methyl-1H-Indole-2,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-fluoro-5-methyl-1H-Indole-2,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

作用機序

Target of Action

7-Fluoro-5-methylisatin, also known as 7-fluoro-5-methyl-1H-Indole-2,3-dione, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 7-Fluoro-5-methylisatin may also interact with various targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 7-Fluoro-5-methylisatin may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad range of biological activities exhibited by indole derivatives , it is likely that this compound may influence multiple biochemical pathways.

Result of Action

Given the diverse biological activities of indole derivatives , this compound may have a wide range of effects at the molecular and cellular levels.

生化学分析

Biochemical Properties

7-fluoro-5-methyl-1H-Indole-2,3-dione plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are crucial for drug metabolism. Additionally, 7-fluoro-5-methyl-1H-Indole-2,3-dione can bind to proteins involved in cell signaling pathways, modulating their activity and affecting downstream cellular processes .

Cellular Effects

The effects of 7-fluoro-5-methyl-1H-Indole-2,3-dione on various cell types and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, 7-fluoro-5-methyl-1H-Indole-2,3-dione can induce apoptosis in cancer cells by activating pro-apoptotic signaling pathways and inhibiting anti-apoptotic proteins . Moreover, it can modulate the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and reduced proliferation of cancer cells .

Molecular Mechanism

At the molecular level, 7-fluoro-5-methyl-1H-Indole-2,3-dione exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function. For example, 7-fluoro-5-methyl-1H-Indole-2,3-dione has been shown to inhibit the activity of certain kinases, which are essential for cell signaling and proliferation . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-fluoro-5-methyl-1H-Indole-2,3-dione can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or heat . Long-term studies have shown that 7-fluoro-5-methyl-1H-Indole-2,3-dione can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of 7-fluoro-5-methyl-1H-Indole-2,3-dione vary with different dosages in animal models. At low doses, this compound can exert therapeutic effects, such as inhibiting tumor growth and reducing inflammation . At high doses, 7-fluoro-5-methyl-1H-Indole-2,3-dione can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .

Metabolic Pathways

7-fluoro-5-methyl-1H-Indole-2,3-dione is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . Additionally, 7-fluoro-5-methyl-1H-Indole-2,3-dione can affect metabolic flux and alter the levels of specific metabolites, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, 7-fluoro-5-methyl-1H-Indole-2,3-dione is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins that facilitate its uptake and distribution . The localization and accumulation of 7-fluoro-5-methyl-1H-Indole-2,3-dione within specific cellular compartments can affect its activity and function .

Subcellular Localization

The subcellular localization of 7-fluoro-5-methyl-1H-Indole-2,3-dione is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of 7-fluoro-5-methyl-1H-Indole-2,3-dione within the cell can influence its interactions with biomolecules and its overall biological effects .

生物活性

7-Fluoro-5-methyl-1H-indole-2,3-dione (often abbreviated as 7F5MD) is a synthetic derivative of indole that has garnered attention for its potential biological activities. The compound features a fluorine atom at the 7-position and a methyl group at the 5-position of the indole ring, which may enhance its lipophilicity and biological reactivity. This article reviews the biological activity of 7F5MD, including its mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.

- Molecular Formula : C₉H₆FNO₂

- Molecular Weight : 179.15 g/mol

- Structure : The compound consists of an indole backbone with two carbonyl groups, making it a derivative of indole-2,3-dione. The presence of the fluorine and methyl substituents is believed to influence its biological activity significantly.

The mechanism of action for 7F5MD involves its interaction with various molecular targets. The fluorine atom enhances the compound's lipophilicity, allowing it to penetrate biological membranes more effectively. This property facilitates binding to specific receptors or enzymes, modulating their activity and leading to diverse biological effects.

Anticancer Activity

Research indicates that 7F5MD exhibits significant anticancer properties. In vitro studies have shown that it inhibits the growth of cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The IC₅₀ values for these cell lines were reported as follows:

- MCF-7 : 12.93 µM

- HCT116 : 11.52 µM

These values suggest that 7F5MD has a promising potential for development as an anticancer agent .

VEGFR-2 Inhibition

In silico studies have demonstrated that 7F5MD can inhibit the vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in tumor angiogenesis. The compound showed an IC₅₀ value of 25 nM against VEGFR-2, outperforming sorafenib (35 nM), a well-known anticancer drug . This highlights its potential as a therapeutic agent in cancer treatment.

Comparative Analysis with Related Compounds

The unique structural features of 7F5MD distinguish it from other indole derivatives. Below is a comparison table highlighting notable related compounds:

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| 5-Fluoroindole | Fluorine at the 5-position | Antimicrobial |

| Isatin | Unsubstituted indole with two carbonyls | Anticancer |

| 7-Bromoindole | Bromine at the 7-position | Antimicrobial |

| 5-Methylindole | Methyl group at the 5-position | Neuroprotective |

The presence of both fluorine and methyl substituents in 7F5MD enhances its lipophilicity and may modulate its biological activity compared to these derivatives.

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological activities of 7F5MD:

- In vitro Cytotoxicity Studies : Compounds derived from indole scaffolds were tested against various cancer cell lines, confirming that modifications at specific positions can significantly enhance cytotoxic effects.

- Molecular Docking Studies : These studies provided insights into the binding affinities and interactions between 7F5MD and target proteins such as VEGFR-2, demonstrating favorable binding energies that support its potential as an inhibitor .

- Safety Evaluations : Toxicity assessments indicated that 7F5MD possesses a high safety profile, showing selectivity indices greater than six against cancer cell lines, suggesting minimal toxicity to normal cells while effectively targeting cancerous cells .

特性

IUPAC Name |

7-fluoro-5-methyl-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO2/c1-4-2-5-7(6(10)3-4)11-9(13)8(5)12/h2-3H,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLDJBBLAQSTSKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)F)NC(=O)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90588504 | |

| Record name | 7-Fluoro-5-methyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

442910-92-1 | |

| Record name | 7-Fluoro-5-methyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。